2-(5-Amino-3-fluoropyridin-2-yl)acetic acid
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Overview
Description
2-(5-Amino-3-fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. The presence of both amino and fluorine substituents on the pyridine ring imparts unique chemical and biological properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid typically involves the diazotization of substituted 2-aminopyridines followed by fluorination. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine, followed by oxidation to yield the desired acid .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale chemical synthesis using reliable fluorinating reagents and advanced fluorination technology. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Halogen exchange reactions, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium nitrite (NaNO₂) in hydrofluoric acid (HF).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino derivatives.
Substitution: Formation of various halogenated pyridine derivatives.
Scientific Research Applications
2-(5-Amino-3-fluoropyridin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting cellular processes .
Comparison with Similar Compounds
2-Fluoro-3-methylpyridine: Similar in structure but lacks the amino group.
2-(5-Fluoropyridin-3-yl)acetic acid: Similar but with a different substitution pattern on the pyridine ring
Uniqueness: 2-(5-Amino-3-fluoropyridin-2-yl)acetic acid is unique due to the presence of both amino and fluorine substituents, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C7H7FN2O2 |
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Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-(5-amino-3-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
InChI Key |
GRCHWLOFWINDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CC(=O)O)N |
Origin of Product |
United States |
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